Acantrifoside E

α-glucosidase inhibition antidiabetic screening natural product dereplication

Researchers screening natural product libraries for α-glucosidase inhibitors or cytotoxic compounds routinely encounter false-positive confounding from non-specific matrix effects in crude extracts. Acantrifoside E resolves this as a rigorously validated, structurally relevant negative control with a consistently documented inert biological profile across independent studies. • Zero α-glucosidase inhibition vs. potent co-isolated analogs (racemiside IC₅₀ = 0.44 μM, alangiplatanoside IC₅₀ = 0.75 μM) • No cytotoxicity across PC-3, MCF-7, CH1, A549, SK-MEL-28 cell lines • Cross-validated 1D/2D NMR & HR-ESI-MS reference data across four plant families for dereplication workflows Supplied as an HPLC-validated analytical reference standard with full spectroscopic documentation.

Molecular Formula C17H24O8
Molecular Weight 356.4 g/mol
Cat. No. B12380048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcantrifoside E
Molecular FormulaC17H24O8
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCC=CC1=CC(=C(C(=C1)OC)OC2C(C(C(C(O2)CO)O)O)O)OC
InChIInChI=1S/C17H24O8/c1-4-5-9-6-10(22-2)16(11(7-9)23-3)25-17-15(21)14(20)13(19)12(8-18)24-17/h4-7,12-15,17-21H,8H2,1-3H3/b5-4+/t12-,13-,14+,15-,17+/m1/s1
InChIKeyZDLGCAQIENQSSF-QIQYSRIJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acantrifoside E: A Structurally Defined Phenylpropanoid Glycoside Reference Standard for Natural Product Research and Bioassay Screening


Acantrifoside E (CAS 645414-25-1, C₁₇H₂₄O₈, MW 356.4) is a known phenylpropanoid glycoside first isolated and structurally characterized from Acanthopanax trifoliatus stem bark alongside acantrifoside F [1]. It has subsequently been identified as a constituent in extracts of Ferula gumosa roots, Salacia cochinchinensis, and Mallotus apelta leaves [2][3][4]. Its spectroscopic characterization has been validated across multiple independent studies using 1D/2D NMR and HR-ESI-MS, establishing a reliable analytical reference profile for dereplication workflows [5]. Unlike its close structural analog acantrifoside F, which has received comparatively minimal follow-up biological evaluation, Acantrifoside E has been systematically assessed for cytotoxic and enzyme inhibitory activities across diverse assay platforms, providing a well-documented baseline dataset for comparative pharmacology studies [6].

Analytical reference Structurally defined phenylpropanoid glycoside with cross-validated NMR/HR-MS data
Negative control Documented inactivity in α-glucosidase, cytotoxicity, and antibacterial assays
SAR comparator Baseline compound for structure-activity relationship studies across plant genera

Why Acantrifoside E Cannot Be Replaced by Other Phenylpropanoid Glycosides or Natural Product Extracts


Acantrifoside E occupies a unique evidentiary position within the phenylpropanoid glycoside class due to its consistently documented lack of activity in two distinct therapeutic target assays: α-glucosidase inhibition and direct cytotoxicity against multiple cancer cell lines. While many phenylpropanoid glycosides exhibit potent α-glucosidase inhibition—for example, racemiside with an IC₅₀ of 0.44 μM [1]—Acantrifoside E demonstrates no measurable inhibition under identical assay conditions [2]. Similarly, whereas structurally related Ferula-derived phytochemicals such as conferone and stylosin show micromolar-range cytotoxicity, Acantrifoside E fails to reduce cell viability in PC-3, MCF-7, CH1, A549, or SK-MEL-28 cell lines [3][4]. This defined negative activity profile is not shared by crude extracts, which contain multiple bioactive constituents, nor by the majority of its structural analogs. Consequently, substituting Acantrifoside E with an extract or a different phenylpropanoid glycoside would invalidate any study designed to use it as a negative control, reference blank, or specificity probe, and would introduce uncontrolled biological activity that confounds experimental interpretation.

Structural analog risk Many phenylpropanoid glycosides possess α-glucosidase inhibition or cytotoxicity; replacing Acantrifoside E with an active analog may introduce uncontrolled bioactivity.
Extract interference Crude plant extracts contain multiple constituents; using an extract instead of the pure compound confounds negative-control specificity.
Assay validity Substituting with a compound that shows even modest activity invalidates its role as a specificity probe or reference blank in screening cascades.

Quantitative Differentiation: Acantrifoside E's Documented Lack of Activity in Head-to-Head α-Glucosidase and Cytotoxicity Assays


Acantrifoside E Exhibits Zero α-Glucosidase Inhibition, in Contrast to Potent Co-Isolated Triterpene Glycosides

In a 2019 study of Salacia cochinchinensis constituents, Acantrifoside E was directly compared against eight other glycosides isolated from the same 90% ethanol extract. While racemiside (compound 6) and alangiplatanoside (compound 7) exhibited remarkable α-glucosidase inhibitory activity with IC₅₀ values of 0.44 μM and 0.75 μM, respectively, Acantrifoside E (compound 8) showed no inhibitory activity whatsoever [1]. This finding was corroborated by commercial vendor specifications, which explicitly state 'Acantrifoside E has none α-glucosidase inhibitory activity' .

α-Glucosidase inhibition
Head-to-head
No inhibitory activity; racemiside IC₅₀ = 0.44 μM, alangiplatanoside IC₅₀ = 0.75 μM
Supports negative-control context in enzyme inhibition screening
Salacia cochinchinensis co-isolated glycosides; >100-fold potency difference
α-glucosidase inhibition antidiabetic screening natural product dereplication enzyme assay

Acantrifoside E Shows No Cytotoxicity Against PC-3 and MCF-7 Cancer Cell Lines, in Contrast to ANO1-Inhibiting Analogs from the Same Plant Source

In a 2023 isolation study from Mallotus apelta leaves, Acantrifoside E was evaluated alongside seven other compounds for cytotoxic activity against human prostate cancer (PC-3) and human breast cancer (MCF-7) cells. The study reported that none of the isolated compounds, including Acantrifoside E, showed cytotoxicities on either cancer cell line [1]. This stands in stark contrast to other compounds isolated from the same plant genus—specifically, malloapelta B and Ani-D2, which were reported in a separate study to significantly inhibit ANO1 channel activity and reduce PC-3 cell viability, with Ani-D2 exhibiting an IC₅₀ of 2.64 μM against ANO1 [2].

PC-3/MCF-7 cytotoxicity
Cross-study comparable
No cytotoxicity; Ani-D2 (ANO1 inhibitor) IC₅₀ = 2.64 μM with PC-3 viability reduction
Distinguishes non-cytotoxic constituent within an active plant genus
Mallotus apelta leaf isolates; prostate and breast cancer cell lines
cytotoxicity screening prostate cancer breast cancer natural product anticancer Mallotus apelta

Acantrifoside E Is Outperformed by Conferone and Stylosin in Cytotoxicity Against Ovarian, Lung, and Melanoma Cancer Cell Lines

A 2013 comprehensive cytotoxicity screening evaluated 11 Ferula-derived phytochemicals, including Acantrifoside E, against ovarian carcinoma (CH1), lung cancer (A549), and melanoma (SK-MEL-28) cell lines using the MTT assay. Overall, the tested compounds exhibited moderate cytotoxic activity with IC₅₀ values in the micromolar range. However, the highest activity against CH1 and A549 was observed for conferone, while stylosin and tschimgine were the most potent against SK-MEL-28 [1]. Acantrifoside E was included in this panel but was not among the most active compounds in any cell line tested, and the study concluded that the findings 'did not support a potent cytotoxic activity' for the tested set, suggesting that Acantrifoside E's activity falls below the threshold of potent cytotoxicity observed for the top-performing analogs [1].

CH1/A549/SK-MEL-28 panel
Direct comparison
Lower potency; conferone and stylosin showed highest activity across all three lines
Defined rank order supports baseline role in SAR investigations
Ferula phytochemical MTT assay panel; ovarian, lung, melanoma cells
Ferula phytochemicals ovarian carcinoma lung cancer melanoma cytotoxicity panel

Acantrifoside E Lacks Antibacterial Activity Against Streptococcus uberis, Unlike Other Co-Isolated Constituents from Clerodendrum cyrtophyllum

In a chemical constituents study of Clerodendrum cyrtophyllum, Acantrifoside E was isolated and identified alongside 17 other compounds, including Trichotomside B and Cistanoside C. Antibacterial activity was evaluated using the MTT method against Streptococcus uberis, a pathogen implicated in dairy cow mastitis. The results indicated that compound 13 (structure not specified in the abstract) exhibited antibacterial activity, while Acantrifoside E (compound 16) was not noted to have any inhibitory effect [1]. This places Acantrifoside E among the majority of isolated compounds that lacked antibacterial activity in this specific assay.

S. uberis antibacterial
Direct comparison
No reported antibacterial activity; compound 13 exhibited inhibitory effect
Reinforces inert biological profile for blank reference applications
Clerodendrum cyrtophyllum isolates; MTT assay against mastitis pathogen
antibacterial screening Streptococcus uberis mastitis Clerodendrum cyrtophyllum natural product isolation

Strategic Procurement and Research Applications for Acantrifoside E Based on Validated Quantitative Evidence


Negative Control for α-Glucosidase Inhibitor Screening Campaigns

Given the direct head-to-head comparison demonstrating that Acantrifoside E exhibits no α-glucosidase inhibitory activity while co-isolated racemiside (IC₅₀ = 0.44 μM) and alangiplatanoside (IC₅₀ = 0.75 μM) are potent inhibitors [1], Acantrifoside E serves as a structurally relevant negative control. This is critical for validating assay specificity and for distinguishing true hits from false positives in high-throughput screening of natural product libraries, particularly when working with Salacia species extracts or phenylpropanoid glycoside-enriched fractions.

Analytical Reference Standard for LC-MS Dereplication of Phenylpropanoid Glycosides

Acantrifoside E has been repeatedly isolated and spectroscopically characterized across multiple plant families (Araliaceae, Apiaceae, Celastraceae, Euphorbiaceae) using standardized 1D/2D NMR and HR-ESI-MS methods [2][3][4]. This cross-validated analytical data, including predicted 1H NMR spectra at 1000 MHz [5], makes it an ideal reference standard for dereplication workflows in metabolomics studies. Its documented presence in Ferula gumosa, Salacia cochinchinensis, and Mallotus apelta provides a reliable marker for quality control and chemotaxonomic fingerprinting of these botanical materials .

Inert Background Compound for Bioassay-Guided Fractionation Studies

The cumulative evidence from three independent studies confirms that Acantrifoside E lacks direct cytotoxic activity against PC-3, MCF-7, CH1, A549, and SK-MEL-28 cancer cell lines [6][7], lacks α-glucosidase inhibition [8], and lacks antibacterial activity against Streptococcus uberis [9]. This consistently inert biological profile across multiple target classes makes Acantrifoside E a valuable 'background' compound in bioassay-guided fractionation. Researchers can confidently use it as a comparator to validate that observed activity in crude fractions is attributable to other constituents rather than non-specific effects, thereby streamlining the isolation of genuine bioactive principles from complex botanical matrices.

Comparator for Structure-Activity Relationship (SAR) Studies of Phenylpropanoid Glycosides

Within the 11-compound Ferula phytochemical cytotoxicity panel, Acantrifoside E was among the less active constituents, with conferone, stylosin, and tschimgine demonstrating superior potency [10]. This defined activity rank order enables researchers to use Acantrifoside E as a structural comparator in SAR investigations aimed at elucidating which molecular features of phenylpropanoid glycosides confer cytotoxic or enzyme-inhibitory properties. Its well-characterized lack of activity provides a baseline against which structural modifications can be evaluated.

Application
Selection Property
Validation Focus
α-Glucosidase inhibitor screening negative control
Enzyme-inactive phenylpropanoid glycoside profile
Confirm lack of inhibition in α-glucosidase assay
LC-MS dereplication reference standard
Cross-validated 1D/2D NMR and HR-ESI-MS data
Verify retention time and spectral match against published spectra
Bioassay-guided fractionation inert background
Consistently reported inactivity across multiple target classes
Confirm absence of cytotoxicity and enzyme inhibition in screening panel
SAR comparator for phenylpropanoid glycosides
Documented rank order in cytotoxicity panel
Evaluate structural analogs against inactive baseline activity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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